FC131 -

FC131

Catalog Number: EVT-242363
CAS Number:
Molecular Formula: C36H47N11O6
Molecular Weight: 729.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

FC131, also known as Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-) where Nal stands for L-3-(2-naphthyl)alanine, is a synthetic cyclic pentapeptide that acts as a potent and selective antagonist of the Chemokine receptor type 4 (CXCR4). [, , , , , , , , ] Chemokine receptors are a family of G protein-coupled receptors involved in various physiological and pathological processes, including immune cell trafficking, inflammation, and cancer metastasis. [, , , ] FC131 exhibits high affinity and selectivity for CXCR4, making it a valuable tool for investigating CXCR4-mediated biological processes and a potential therapeutic agent for diseases involving CXCR4 dysregulation. [, , , , , , , , ]

Future Directions
  • Optimization of Pharmacokinetic Properties: Further modifications of the FC131 scaffold are necessary to improve its pharmacokinetic properties, such as oral bioavailability and in vivo stability, for clinical translation. [, , ]
  • Development of Targeted Therapies: Exploring the therapeutic potential of FC131 and its derivatives in CXCR4-driven diseases, such as cancer, HIV infection, and inflammatory disorders. [, , , ]
  • Combination Therapies: Investigating the efficacy of FC131 in combination with other therapeutic modalities, such as chemotherapy, radiotherapy, or immunotherapy, to enhance treatment outcomes. []
  • Personalized Medicine: Utilizing FC131-based imaging agents for patient stratification, treatment planning, and monitoring response to CXCR4-targeted therapies. [, ]

1S-PDI-D

Relevance: While not structurally related to FC131, 1S-PDI-D was investigated as a potential therapeutic agent for CXCR4-expressing cancers. Researchers conjugated 1S-PDI-D with the FC131 peptide (forming 1S-FC131) to target it specifically to CXCR4-expressing A549 cells, demonstrating its potential for targeted photodynamic therapy [].

Cy5-1S-FC131

Relevance: Similar to 1S-FC131, Cy5-1S-FC131 demonstrates effective targeting of CXCR4-expressing A549 cells and exhibits potent photodynamic therapy effects both in vitro and in vivo. The addition of the Cyanine5 dye enables simultaneous fluorescence tracking of the compound, enhancing its potential for targeted cancer therapy and imaging [].

TAMRA-Ac-TZ14011

Relevance: This compound is not structurally related to FC131 but acts as a tool compound in a study for developing a sensitive screening method for CXCR4 ligands. In this study, TAMRA-Ac-TZ14011 was used as the fluorescent acceptor in a NanoBRET assay to assess the binding affinity of various CXCR4 ligands, including FC131 [].

[68Ga]PentixaFor (cyclo(D-Tyr1-D-[NMe]Orn2(AMBS-[68Ga]DOTA)-Arg3-Nal4-Gly5))

Relevance: [68Ga]PentixaFor and FC131 share a similar cyclic pentapeptide structure, with both targeting the CXCR4 receptor. [68Ga]PentixaFor is designed as a diagnostic imaging agent for CXCR4 expression, whereas FC131 is primarily investigated for its therapeutic potential as a CXCR4 antagonist [].

[68Ga/177Lu]DOTA-r-a-ABA-CPCR4 and [68Ga/177Lu]DOTA-r-a-ABA-iodoCPCR4

Relevance: These analogs were designed to improve upon the CXCR4-targeting efficiency of the PentixaFor and PentixaTher. While structurally distinct from FC131, their development highlights the ongoing research into optimizing the cyclic pentapeptide scaffold for enhanced CXCR4 binding and therapeutic potential [].

[64Cu-DOTA-vMIP-II

Relevance: Although [64Cu-DOTA-vMIP-II] and FC131 both target CXCR4, they differ significantly in their structures. [64Cu-DOTA-vMIP-II] is a larger molecule based on a viral protein, whereas FC131 is a small cyclic pentapeptide. This tracer is relevant to FC131 as it helped identify endothelial cell expression of CXCR4 as a key target in atherosclerotic lesions [].

Source and Classification

FC131 is classified as a peptidomimetic compound, which mimics the structure of peptides but possesses distinct chemical properties that enhance its stability and bioavailability. It is derived from natural peptide sequences and modified to improve its pharmacological profile. The compound is often referenced in studies focused on drug development targeting CXCR4, which plays a significant role in cell signaling related to immune response and cancer metastasis .

Synthesis Analysis

Methods and Technical Details

The synthesis of FC131 involves solid-phase peptide synthesis techniques, which allow for the stepwise assembly of amino acids into a peptide chain. The key steps in the synthesis include:

  1. Amino Acid Coupling: Sequential addition of protected amino acids to a solid support.
  2. Deprotection: Removal of protective groups from the amino acids after each coupling step.
  3. Cleavage: Detachment of the completed peptide from the solid support, followed by purification using high-performance liquid chromatography.

Technical details indicate that variations in the amino acid sequence can significantly affect the binding affinity and biological activity of FC131 .

Molecular Structure Analysis

Structure and Data

FC131 is characterized by its cyclopentapeptide structure, consisting of five amino acids arranged in a cyclic conformation. The molecular formula is C27_{27}H36_{36}N6_{6}O5_{5}, with a molecular weight of approximately 518.62 g/mol. Structural analysis reveals critical interactions between specific residues and the CXCR4 receptor, which are essential for its antagonistic activity. Notably, the side chains of arginine residues play a pivotal role in receptor binding .

Chemical Reactions Analysis

Reactions and Technical Details

FC131 undergoes specific chemical reactions that facilitate its interaction with CXCR4. The primary reaction involves binding to the receptor, which prevents the activation by its natural ligands. This competitive inhibition is crucial for its function as an antagonist. Studies have shown that modifications to certain amino acids can either enhance or diminish this binding affinity, highlighting the importance of structure-activity relationships in drug design .

Mechanism of Action

Process and Data

The mechanism of action for FC131 primarily involves blocking the CXCR4 receptor's interaction with its ligands, such as stromal-derived factor-1 (SDF-1). Upon binding to CXCR4, FC131 induces conformational changes that inhibit downstream signaling pathways associated with cell migration and proliferation.

Data from binding studies indicate that FC131 exhibits high affinity for CXCR4, with dissociation constants in the nanomolar range. This strong interaction underscores its potential as a therapeutic agent in conditions where CXCR4 is implicated, such as cancer metastasis and HIV infection .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: FC131 typically appears as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide and other organic solvents but has limited solubility in water.
  • Stability: The compound is stable under acidic conditions but may degrade under prolonged exposure to high temperatures or alkaline environments.

Relevant data suggest that maintaining optimal storage conditions is crucial for preserving the compound's integrity over time .

Applications

Scientific Uses

FC131 has several scientific applications, particularly in biomedical research:

  • Cancer Research: As an antagonist of CXCR4, FC131 is explored for its potential to inhibit tumor growth and metastasis.
  • HIV Research: Its ability to block CXCR4 also positions it as a candidate for therapeutic strategies against HIV, where CXCR4 serves as a co-receptor for viral entry into host cells.
  • Drug Development: FC131 serves as a lead compound for developing more potent and selective CXCR4 antagonists through structural modifications.

Properties

Product Name

FC131

IUPAC Name

2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine

Molecular Formula

C36H47N11O6

Molecular Weight

729.8 g/mol

InChI

InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1

InChI Key

MBXBICVKLVYNKD-XFTNXAEASA-N

SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O

Solubility

Soluble in DMSO

Synonyms

FC 131; FC-131; FC131; d-Tyr-Arg-Arg-2-Nal-Gly; Cyclo[2-Nal-Gly-D-Tyr-Arg-Arg]; cyclo(tyrosyl-arginyl-arginyl-3-(2-naphthyl)alanyl-glycyl).;1,1'-(((2S,5S,8S,14R)-14-(4-hydroxybenzyl)-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentaaz

Canonical SMILES

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O

Isomeric SMILES

C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.